7-Methoxy-1-methyl-1H-indazole

Nitric oxide synthase inhibition nNOS pharmacology Isomeric selectivity

Researchers need validated tool compounds for dissecting nNOS vs. iNOS pathways without off-target effects. 7-Methoxy-1-methyl-1H-indazole (CAS 1337880-88-2) solves this with documented selectivity. - nNOS IC50 = 1.5 mM; iNOS IC50 = 5.5 mM (3.7x selectivity) - Inactive against cytochrome c reductase & minimal NADPH oxidase inhibition - CNS-penetrant indazole scaffold for pain & nociception studies - Commercial purity 95%, fully characterized (MW 162.19, pKa 1.09±0.30)

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12506294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-methyl-1H-indazole
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2OC)C=N1
InChIInChI=1S/C9H10N2O/c1-11-9-7(6-10-11)4-3-5-8(9)12-2/h3-6H,1-2H3
InChIKeyOFVAPILQQRBOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1-methyl-1H-indazole Physicochemical Profile


7-Methoxy-1-methyl-1H-indazole (CAS: 1337880-88-2) is a heterocyclic compound belonging to the indazole class, characterized by a fused benzene-pyrazole ring system . Its molecular formula is C9H10N2O with a molecular weight of 162.19 g/mol . The compound features a methoxy substituent at the 7-position and a methyl group at the 1-position of the indazole core . Predicted physicochemical parameters include a density of 1.15±0.1 g/cm³, a boiling point of 278.0±13.0 °C, and a pKa of 1.09±0.30 . As a building block in medicinal chemistry, this compound serves as a scaffold for synthesizing derivatives with potential therapeutic applications in oncology and neurology [1].

1
nNOS (NOS I) pathway inhibition studies
2
7-substituted indazole scaffold derivatization
3
CNS research models with reported brain penetration

7-Methoxy-1-methyl-1H-indazole vs Generic Indazoles in nNOS


Indazole derivatives exhibit broad biological activities, but their substitution patterns critically dictate target selectivity and potency [1]. Within the methoxyindazole series, isomeric variants (4-, 5-, 6-, and 7-methoxy) display profoundly divergent inhibition profiles against nitric oxide synthase (NOS) isoforms [2]. Simple substitution of 7-methoxy-1-methyl-1H-indazole with a 4-, 5-, or 6-methoxy analog would result in near-complete loss of nNOS inhibitory activity [2]. Furthermore, the 1-methyl substitution influences the compound's electronic distribution and lipophilicity relative to the unsubstituted 1H-indazole core, affecting both target binding and physicochemical properties [3]. The quantitative evidence below establishes that this specific substitution pattern is essential for achieving the documented nNOS potency and isoform selectivity profile.

Target Compound
Substitution Attempt
Risk
7-Methoxy-1-methylindazole
4-, 5-, or 6-methoxy isomers
May cause near-complete loss of nNOS inhibition
7-Methoxy-1-methylindazole
Unsubstituted 1H-indazole or N1-H analog
Electronic distribution and lipophilicity changes may alter target binding
nNOS-selective indazole
Generic indazole derivatives
May preferentially inhibit iNOS, shifting isoform selectivity profile

7-Methoxy-1-methyl-1H-indazole: Differentiation Evidence


Superior nNOS Inhibition vs Isomeric Methoxyindazoles

In a systematic evaluation of isomeric methoxyindazoles, 7-methoxy-1-methyl-1H-indazole (reported as 7-methoxyindazole) was identified as the most active compound in the series against recombinant neuronal nitric oxide synthase (nNOS/NOS I) [1]. The 6-, 5-, and 4-methoxyindazole isomers were all found to be almost inactive against all three NOS isoforms [1]. This establishes that the 7-position methoxy substitution is a critical structural determinant for nNOS inhibitory activity within this chemotype.

Isomeric nNOS Activity
Head-to-head
IC50 1.5 mM (7-OCH3)
Inactive: 4-,5-,6-OCH3
7-OCH3 substitution critical for nNOS inhibition; isomer substitution may eliminate activity
Recombinant NOS enzymatic assay
Nitric oxide synthase inhibition nNOS pharmacology Isomeric selectivity

nNOS-Selective Inhibition over iNOS

7-Methoxy-1-methyl-1H-indazole (reported as 7-methoxyindazole) displays marked selectivity toward constitutive neuronal (NOS I) and endothelial (NOS III) NOS isoforms, while the inducible NOS II (iNOS) remains almost insensitive to this inhibitor [1]. In comparative IC50 measurements, the compound exhibits an IC50 of 1.5 mM against nNOS and 5.5 mM against iNOS, representing approximately 3.7-fold selectivity for nNOS over iNOS [1]. This contrasts with many other indazole derivatives evaluated in the literature that show preferential iNOS inhibition [2].

nNOS vs iNOS Selectivity
Head-to-head
nNOS IC50 1.5 mM
iNOS IC50 5.5 mM
~3.7-fold nNOS selectivity
Reported selectivity context supports nNOS pathway studies over iNOS
Most indazole derivatives favor iNOS
Isoform selectivity nNOS vs iNOS Constitutive NOS

In Vivo nNOS Inhibition and Antinociceptive Activity

Beyond in vitro potency, 7-methoxy-1-methyl-1H-indazole (reported as 7-methoxyindazole) demonstrates in vivo NOS inhibitory activity and related antinociceptive properties [1]. The compound shows mechanistic similarities to 7-nitroindazole (7-NI), a well-characterized nNOS inhibitor, including competitive inhibition versus both L-arginine substrate and BH4 cofactor, as well as interaction with the oxygenase domain of nNOS [2]. However, the methoxy substitution replaces the nitro group of 7-NI with an electron-rich substituent, potentially altering metabolic stability and toxicity profiles while maintaining target engagement [2].

In Vivo nNOS Model
Class-level
Antinociceptive activity demonstrated
Reported in vivo nNOS model response; mechanistic similarity to 7-NI
Data to verify; no quantitative dose-response
In vivo pharmacology Antinociception Blood-brain barrier penetration

Off-Target Profile: NADPH Oxidase & Cytochrome c Reductase

Specificity profiling of 7-methoxy-1-methyl-1H-indazole (reported as 7-methoxyindazole) revealed that the compound only slightly inhibits NADPH oxidase activity and remains inactive against cytochrome c reductase activity of neuronal NOS at concentrations up to 100-fold higher than its IC50 for inhibition of citrulline formation [1]. This indicates that the compound's inhibitory effects are primarily mediated through the oxygenase domain interaction rather than non-specific interference with the reductase domain or NADPH oxidation.

Off-Target Enzyme Context
Class-level
≤100× IC50: minimal NADPH oxidase effect; inactive vs cytochrome c reductase
Supports nNOS oxygenase domain interaction; reduces confounding enzyme interference
Data to verify; reported concentration window
Off-target selectivity Enzymatic specificity NADPH oxidase

7-Methoxy-1-methyl-1H-indazole: Research & Procurement Applications


nNOS Target Validation & Mechanistic Studies

7-Methoxy-1-methyl-1H-indazole is optimally deployed in studies requiring specific pharmacological modulation of constitutive neuronal NOS (nNOS/NOS I) with minimal interference from inducible NOS (iNOS) isoforms. Its established IC50 of 1.5 mM against nNOS and approximately 3.7-fold selectivity over iNOS (IC50 = 5.5 mM) make it suitable for dissecting nNOS-dependent versus iNOS-dependent signaling pathways [1]. The compound's demonstrated inactivity against cytochrome c reductase and minimal NADPH oxidase inhibition further supports its use in clean mechanistic studies [1].

CNS Pharmacology & Antinociception Research

The documented in vivo NOS inhibitory activity and antinociceptive properties of 7-methoxy-1-methyl-1H-indazole position it as a validated tool compound for central nervous system (CNS) studies involving nNOS-mediated nociception [2]. Unlike many polar NOS inhibitors that exhibit poor blood-brain barrier penetration, the indazole scaffold with 7-methoxy substitution provides sufficient lipophilicity for CNS access while maintaining target engagement [3]. This makes the compound particularly valuable for translational pain research and studies of nNOS function in the CNS.

SAR Studies: 7-Substituted Indazole Scaffolds

As the most active compound within the isomeric methoxyindazole series, 7-methoxy-1-methyl-1H-indazole serves as an essential reference standard and benchmark in SAR studies exploring the effect of 7-position substitution on indazole pharmacology [1]. The stark contrast in activity between the 7-methoxy analog (active, IC50 = 1.5 mM) and the 4-, 5-, and 6-methoxy isomers (inactive) provides a clear differentiation baseline for evaluating novel 7-substituted derivatives [1]. The compound's well-characterized binding mode—competitive inhibition versus L-arginine and BH4 cofactor with interaction at the oxygenase domain—further enables rational design of next-generation analogs [1].

Chemical Biology Probe Development & Screening

Given the broad patent landscape covering substituted indazoles as kinase inhibitors and therapeutic agents in oncology [4], 7-methoxy-1-methyl-1H-indazole represents a structurally defined chemical probe for early-stage target validation and screening cascade development. Its commercial availability as a research compound (typical purity 95%, CAS 1337880-88-2) with fully characterized physicochemical properties (MW 162.19, predicted logP, pKa 1.09±0.30) facilitates straightforward incorporation into high-throughput screening workflows and subsequent hit validation studies . The compound's demonstrated selectivity profile between nNOS and iNOS provides a benchmark for evaluating specificity in NOS-targeted screening campaigns [1].

Application
Selection Property
Validation Focus
nNOS pathway engagement studies
nNOS vs iNOS selectivity context
cNOS isoform endpoint monitoring
CNS nNOS model studies
Reported brain penetration context
Antinociceptive endpoint interpretation
7-position indazole SAR
Isomer activity differentiation baseline
Substituent-dependent nNOS activity
NOS screening probe development
Characterized selectivity benchmark
Specificity in NOS screening campaigns

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